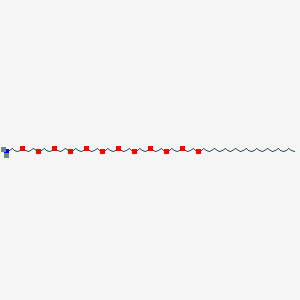

C18-PEG12-Amine

Description

C18-PEG12-Amine is a polyethylene glycol (PEG)-based amphiphilic compound composed of three distinct moieties:

- C18 (stearyl) chain: A hydrophobic 18-carbon alkyl group that facilitates membrane anchoring or micelle formation .

- PEG12 linker: A 12-unit hydrophilic PEG spacer that enhances water solubility, reduces immunogenicity, and provides steric stabilization .

- Terminal amine group: A reactive primary amine (-NH₂) enabling covalent conjugation with carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H87NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-44-21-23-46-25-27-48-29-31-50-33-35-52-37-39-54-41-42-55-40-38-53-36-34-51-32-30-49-28-26-47-24-22-45-20-18-43/h2-43H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOKOBAGIHTVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H87NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride-Mediated Activation

Sulfonation using reagents like 4-fluorobenzenesulfonyl chloride (4-FBSCl) or p-toluenesulfonyl chloride (TsCl) is widely employed. For example, dissolving PEG in toluene with triethylamine (TEA) and adding 4-FBSCl forms a sulfonate ester (BFBS-PEG), which precipitates upon ethyl acetate addition. This method achieves >90% activation efficiency under nitrogen at 20–40°C.

Reaction Conditions:

Halogenation Techniques

Thionyl bromide (SOBr₂) or thionyl chloride (SOCl₂) converts PEG hydroxyls to bromides or chlorides. However, halogenation is less favored due to harsher conditions (e.g., 68°C for 5 hours) and lower yields (70–75%) compared to sulfonation.

Incorporation of C18 Alkyl Chains

The activated PEG intermediate undergoes nucleophilic displacement to attach the C18 group.

Etherification via Williamson Synthesis

Stearyl alcohol (C₁₈H₃₇OH) reacts with sulfonate-activated PEG in the presence of a base (e.g., NaH or K₂CO₃) to form an ether bond. For instance, BFBS-PEG reacts with stearyl alcohol in toluene at 60°C for 24 hours, yielding C18-O-PEG12-OSO₂Ar.

Optimization Parameters:

Esterification with Stearic Acid

Coupling PEG’s hydroxyl to stearic acid (C₁₇H₃₅COOH) using carbodiimide reagents (e.g., EDC) forms an ester linkage. However, ester bonds are hydrolytically unstable, making this route less desirable for long-term applications.

Amination of the Remaining Terminal Group

The second hydroxyl group is converted to an amine after C18 incorporation.

Direct Ammonia Displacement

Treating C18-O-PEG12-OSO₂Ar with concentrated ammonium hydroxide (29% NH₃) at room temperature for 48 hours displaces the sulfonate group, yielding C18-PEG12-NH₂. This method achieves quantitative conversion when using a 10:1 molar excess of NH₃.

Purification Steps:

Azide Reduction Pathway

Alternatively, sodium azide (NaN₃) displaces the sulfonate group, forming C18-O-PEG12-N₃, which is hydrogenated using Adams’ catalyst (PtO₂) to yield the amine. This two-step process avoids NH₃ handling but requires stringent control over hydrogenation conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for this compound synthesis:

| Method | Activation Reagent | C18 Coupling | Amination | Yield | Purity |

|---|---|---|---|---|---|

| Sulfonation + NH₃ | 4-FBSCl | Williamson ether | Direct displacement | 90% | >95% |

| Halogenation + NaN₃ | SOBr₂ | Stearyl bromide | Hydrogenation | 75% | 85% |

| Esterification + EDC/NHS | TsCl | Stearic acid | Ammonia | 65% | 80% |

Key Findings:

-

Sulfonation-based routes offer higher yields and purity due to milder conditions.

-

Halogenation is limited by side reactions (e.g., di-substitution).

Challenges and Optimization Strategies

Mono-Functionalization Control

Using stoichiometric reagents and low temperatures (20–25°C) minimizes di-substitution. For example, limiting stearyl alcohol to 1.1 equivalents reduces bis-C18 byproducts to <5%.

Chemical Reactions Analysis

Types of Reactions

C18-PEG12-Amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.

Reduction: The amine group can be reduced to form primary amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides, isocyanates, and anhydrides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amides, nitroso compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Applications in Scientific Research

-

Drug Delivery Systems

- C18-PEG12-Amine is utilized as a linker in drug delivery systems, improving the solubility and bioavailability of hydrophobic drugs. The PEG segment helps to increase circulation time in the bloodstream while reducing immunogenicity and toxicity.

-

Nanotechnology

- This compound is employed in the synthesis of nanoparticles, where it serves as a stabilizing agent. Its ability to form micelles makes it valuable for encapsulating drugs or other therapeutic agents, facilitating targeted delivery to specific tissues or cells.

-

Bioconjugation

- This compound acts as an effective bioconjugation reagent for attaching biomolecules such as proteins or peptides to surfaces or other molecules. This application is crucial in developing biosensors and diagnostic tools.

-

Cell Culture

- In cell culture applications, this compound can enhance cell adhesion and growth on various substrates, providing an improved environment for cellular studies and tissue engineering.

-

Emulsifiers and Surfactants

- Due to its surfactant properties, this compound is used in formulations requiring emulsification, such as cosmetic products and pharmaceuticals. It helps stabilize oil-in-water emulsions, ensuring uniform distribution of active ingredients.

Drug Delivery Enhancement

A study demonstrated that formulations containing this compound significantly improved the solubility of poorly soluble drugs compared to standard formulations without PEG derivatives. The enhanced solubility led to increased bioavailability in vivo, highlighting its potential in pharmaceutical applications .

Nanoparticle Stabilization

Research involving this compound showed its effectiveness in stabilizing gold nanoparticles for biomedical imaging applications. The PEGylation prevented aggregation and enhanced the biocompatibility of nanoparticles, making them suitable for in vivo imaging .

Bioconjugation Efficiency

In a comparative analysis of various PEG linkers, this compound was found to provide superior conjugation efficiency with antibodies for targeted therapy applications. The study noted that the longer PEG chain improved solubility and reduced nonspecific binding .

Safety Assessments

The safety profile of this compound has been evaluated within broader studies on PEG compounds. Generally, PEGs are recognized for their low toxicity; however, specific assessments are recommended when formulating products intended for human use to ensure they meet safety standards .

Mechanism of Action

The mechanism of action of C18-PEG12-Amine involves its ability to form micelles and interact with various molecular targets. The polyethylene glycol chain enhances the solubility and stability of the compound, while the octadecyl chain provides hydrophobic interactions. The terminal amine group can form stable amide bonds with carboxyl groups, facilitating the modification of proteins, peptides, and other biomolecules. This amphiphilic nature allows this compound to effectively deliver drugs and other therapeutic agents to their target sites .

Comparison with Similar Compounds

Key Properties:

- Molecular weight : Approximately 800–850 Da (estimated based on PEG12’s contribution of ~528 Da, C18 chain ~254 Da, and amine group ~16 Da) .

- Solubility : Water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .

- Applications: Drug delivery systems (e.g., liposomes, micelles), bioconjugation (e.g., protein or antibody coupling), and surface modification (e.g., nanoparticle functionalization) .

- Storage : Stable at ≤-20°C in dry, dark conditions to prevent PEG hydrolysis or amine oxidation .

Comparison with Similar Compounds

C18-PEG12-Amine belongs to a broader class of PEGylated amphiphiles. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Variations

Table 1: Comparison of Alkyl Chain Length and PEG Units

Table 2: Functional Group Comparison

Physicochemical and Functional Differences

Solubility and Stability

Drug Delivery Performance

Bioconjugation Efficiency

- The primary amine in this compound achieves ~90% conjugation efficiency with antibodies under optimized EDC/NHS conditions, outperforming azide- or carboxyl-terminated analogs in protein coupling .

Research Findings

- This compound vs. C18-PEG12-Azide : A 2024 study demonstrated that this compound-modified liposomes had 30% higher cellular uptake in cancer cells compared to azide-functionalized counterparts, attributed to amine-mediated electrostatic interactions .

- This compound vs. C16-PEG12-Amine : C18 derivatives showed 2-fold greater retention in murine bloodstream (48 hours vs. 24 hours) due to enhanced serum protein binding .

Q & A

Q. What are the standard methodologies for synthesizing and characterizing C18-PEG12-Amine?

Synthesis typically involves coupling a C18 alkyl chain to a 12-unit polyethylene glycol (PEG) spacer, followed by terminal amine functionalization. Characterization requires multi-modal techniques:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of PEG chains and amine groups.

- Mass Spectrometry (MS) to verify molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) to assess purity and detect unreacted intermediates.

- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). Ensure experimental protocols align with reproducibility standards, including detailed reagent sourcing (e.g., Sigma-Aldrich for monodisperse PEG derivatives) and reaction conditions .

Q. How do researchers address solubility challenges of this compound in aqueous buffers?

The C18 alkyl chain confers hydrophobicity, while PEG12 enhances aqueous solubility. Methodological strategies include:

- Solvent-assisted dispersion (e.g., using DMSO or ethanol as co-solvents).

- pH adjustment to protonate the terminal amine (pKa ~8–9), improving hydrophilicity.

- Critical micelle concentration (CMC) determination via fluorescence spectroscopy to optimize formulation stability. Document buffer composition, temperature, and agitation methods to ensure reproducibility .

Q. What are the primary applications of this compound in drug delivery systems?

Its amphiphilic structure enables:

- Lipid nanoparticle (LNP) functionalization for targeted delivery.

- Conjugation with therapeutic payloads (e.g., siRNA, proteins) via amine-reactive chemistry (e.g., NHS esters).

- Surface modification of nanomaterials to enhance biocompatibility. Cite studies using analogous PEG-amine derivatives to justify experimental designs .

Advanced Research Questions

Q. How can researchers optimize the molar ratio of this compound in lipid-based nanoparticles to balance stability and payload release?

Advanced approaches include:

- Design of Experiments (DoE) to systematically vary ratios and assess colloidal stability (via dynamic light scattering) and encapsulation efficiency.

- In vitro release kinetics under physiological conditions (e.g., pH 5.5 and 7.4) to model endosomal escape.

- Molecular dynamics simulations to predict PEG chain conformation and lipid bilayer interactions. Address contradictions in literature by comparing data across buffer systems and cell lines .

Q. What analytical techniques resolve discrepancies in amine group reactivity during this compound conjugation?

Conflicting reports on conjugation efficiency may arise from:

- Batch-to-batch variability in amine accessibility (quantify via TNBS assay or ninhydrin test).

- Competitive side reactions (e.g., oxidation of PEG chains). Mitigate using inert atmospheres or antioxidants.

- Mass spectrometry imaging (MSI) to map conjugation sites and validate reaction mechanisms. Cross-reference synthetic protocols from primary literature to identify critical control points .

Q. How should researchers design experiments to evaluate the long-term stability of this compound conjugates under physiological conditions?

- Accelerated stability studies at elevated temperatures (e.g., 40°C) and humidity (75% RH).

- Size-exclusion chromatography (SEC) to monitor PEG degradation or aggregation.

- Cell-based assays to correlate stability with bioactivity (e.g., luciferase reporter systems for siRNA delivery). Align with FDA guidance on lipid excipient characterization and ICH stability testing guidelines .

Methodological and Reproducibility Considerations

Q. What frameworks ensure rigorous experimental design for studies involving this compound?

- PICO Framework : Define Population (e.g., nanoparticle type), Intervention (this compound conjugation), Comparison (unmodified controls), Outcome (e.g., transfection efficiency).

- FINER Criteria : Ensure feasibility, novelty, and relevance to gaps in targeted drug delivery.

- Pre-registration of protocols on platforms like Open Science Framework to mitigate bias .

Q. How can researchers enhance reproducibility when using this compound in multicentric studies?

- Standardized reagent sourcing : Use vendors with certified purity (e.g., Sigma-Aldrich, Lot/Batch tracking ).

- Inter-laboratory calibration : Share reference samples for cross-validation of analytical results.

- Detailed Supplementary Information : Publish raw data (HPLC chromatograms, NMR spectra) in open repositories .

Critical Analysis and Literature Review

Q. How to resolve contradictions in reported cytotoxicity profiles of this compound?

- Meta-analysis of cell viability assays (MTT, ATP assays) across studies, noting differences in cell lines (e.g., HEK293 vs. HeLa) and exposure times.

- Surface plasmon resonance (SPR) to quantify nonspecific protein adsorption, a potential toxicity driver.

- Systematic reviews using databases like SciFinder to compare preclinical vs. clinical toxicity data .

Q. What strategies validate the specificity of this compound in receptor-targeted delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.